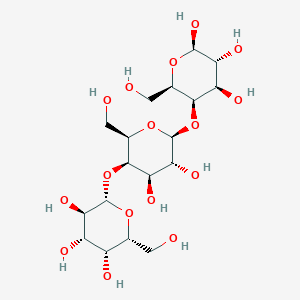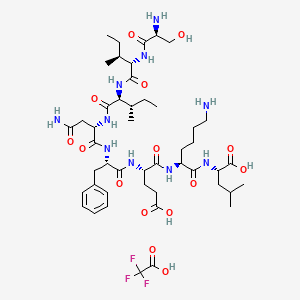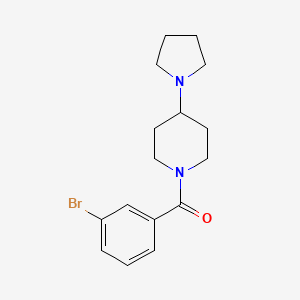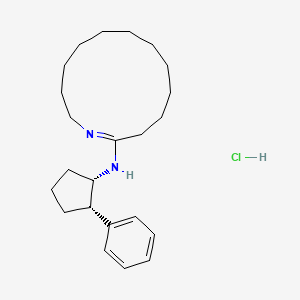![molecular formula C15H20N2O18P4 B10769335 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS 2768 tetrasodium salt involves the chemical modification of uridine nucleotidesThe reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods: While specific industrial production methods for MRS 2768 tetrasodium salt are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems. The compound is then subjected to rigorous quality control measures to meet the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions: MRS 2768 tetrasodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving MRS 2768 tetrasodium salt include phosphoric acid derivatives and organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed: The major products formed from the reactions of MRS 2768 tetrasodium salt are typically phosphorylated derivatives, which retain the biological activity of the parent compound.
Scientific Research Applications
MRS 2768 tetrasodium salt has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, MRS 2768 tetrasodium salt is used as a reagent to study the properties and reactions of nucleotides. Its selective agonist activity makes it a valuable tool for investigating the mechanisms of P2Y2 receptor activation .
Biology: In biological research, MRS 2768 tetrasodium salt is employed to study cellular signaling pathways. Its ability to activate P2Y2 receptors allows researchers to explore the role of these receptors in various physiological processes .
Medicine: In medical research, MRS 2768 tetrasodium salt has shown promise in protecting heart tissue from ischemic damage. This makes it a potential candidate for developing new treatments for cardiovascular diseases .
Industry: In the industrial sector, MRS 2768 tetrasodium salt is used in the development of new pharmaceuticals and diagnostic tools. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
MRS 2768 tetrasodium salt exerts its effects by selectively activating the P2Y2 receptor. This activation triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The compound has been shown to reduce circulating levels of tumor necrosis factor-alpha (TNF-α) and protect cardiocytes from ischemic damage .
Comparison with Similar Compounds
Similar Compounds:
- Uridine-5’-triphosphate
- Adenosine-5’-triphosphate
- Cytidine-5’-triphosphate
Uniqueness: MRS 2768 tetrasodium salt is unique in its selective agonist activity for the P2Y2 receptor. Unlike other nucleotides, it does not display affinity for P2Y4 or P2Y6 receptors, making it a highly specific tool for studying P2Y2 receptor-mediated processes .
Properties
Molecular Formula |
C15H20N2O18P4 |
|---|---|
Molecular Weight |
640.22 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H20N2O18P4/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
XACAXTUDTIBBSW-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)


![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)

![(1S,3R,6S,8R,11S,12S,14S,15R,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769287.png)
![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)


![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)


![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)

